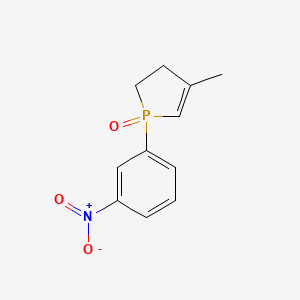phosphanium bromide CAS No. 91152-87-3](/img/structure/B14369441.png)
[4-(5-Methylfuran-2-yl)butyl](triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Methylfuran-2-yl)butylphosphanium bromide: is a chemical compound that belongs to the class of organophosphorus compounds It features a triphenylphosphonium group attached to a butyl chain, which is further substituted with a 5-methylfuran moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methylfuran-2-yl)butylphosphanium bromide typically involves the reaction of triphenylphosphine with a suitable butyl halide derivative that contains the 5-methylfuran group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane or toluene, and the reaction is often facilitated by heating or using a catalyst such as palladium.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The furan ring in 4-(5-Methylfuran-2-yl)butylphosphanium bromide can undergo oxidation reactions, leading to the formation of furan-2,5-dione derivatives.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the triphenylphosphonium group, where the bromide ion can be replaced by other nucleophiles such as hydroxide or cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphonium salts.
科学的研究の応用
Chemistry: In chemistry, 4-(5-Methylfuran-2-yl)butylphosphanium bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.
Biology: The compound has potential applications in biological research, especially in the study of phosphonium salts’ interactions with biological membranes. Its ability to cross cell membranes makes it a candidate for drug delivery systems.
Medicine: In medicine, 4-(5-Methylfuran-2-yl)butylphosphanium bromide is being investigated for its potential use in targeting mitochondria. Phosphonium salts are known to accumulate in mitochondria due to the negative membrane potential, making them useful in mitochondrial research and therapy.
Industry: Industrially, this compound can be used in the development of new materials with specific electronic or photophysical properties. It may also find applications in the field of catalysis, where phosphonium salts are used as phase-transfer catalysts.
作用機序
The mechanism of action of 4-(5-Methylfuran-2-yl)butylphosphanium bromide involves its interaction with cellular membranes and its ability to cross lipid bilayers. The triphenylphosphonium group imparts lipophilicity, allowing the compound to penetrate cell membranes. Once inside the cell, it can target specific organelles, such as mitochondria, due to the high membrane potential. The compound’s effects are mediated through its interactions with various molecular targets, including enzymes and ion channels, which can alter cellular functions and metabolic pathways.
類似化合物との比較
Triphenylphosphine: A related compound that lacks the butyl and furan substituents.
Tetraphenylphosphonium bromide: Similar in structure but with an additional phenyl group.
4-(2-Furyl)butylphosphanium bromide: Similar but with a furan ring instead of a 5-methylfuran.
Uniqueness: 4-(5-Methylfuran-2-yl)butylphosphanium bromide is unique due to the presence of the 5-methylfuran moiety, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity and interactions with biological systems, making it a valuable tool in research and industrial applications.
特性
CAS番号 |
91152-87-3 |
|---|---|
分子式 |
C27H28BrOP |
分子量 |
479.4 g/mol |
IUPAC名 |
4-(5-methylfuran-2-yl)butyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H28OP.BrH/c1-23-20-21-24(28-23)13-11-12-22-29(25-14-5-2-6-15-25,26-16-7-3-8-17-26)27-18-9-4-10-19-27;/h2-10,14-21H,11-13,22H2,1H3;1H/q+1;/p-1 |
InChIキー |
KOTHDIMCSYWBHV-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(O1)CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 3-[3-(pyridin-3-YL)propoxy]propanoate](/img/structure/B14369390.png)

![N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide](/img/structure/B14369399.png)

![N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide](/img/structure/B14369411.png)
diiodo-lambda~5~-phosphane](/img/structure/B14369412.png)





